RP-001 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

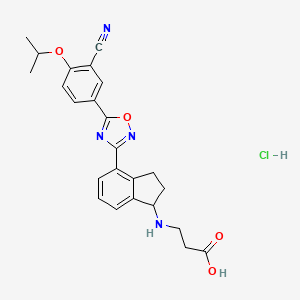

IUPAC Name |

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3][4][5][6][7] Its mechanism of action centers on the modulation of lymphocyte trafficking and immune responses through its interaction with S1P₁. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by available quantitative data and experimental methodologies.

Introduction to this compound

This compound, also known as vusolimogene oderparepvec (RP1) in some clinical contexts, is a small molecule agonist with high affinity and selectivity for the S1P₁ receptor.[8] S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of the immune system, particularly in the egress of lymphocytes from secondary lymphoid organs. By targeting this receptor, this compound exerts a significant influence on lymphocyte circulation, making it a compound of interest for various therapeutic applications, including autoimmune diseases and oncology.[5][9]

Chemical Properties:

-

IUPAC Name: 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride[3]

Core Mechanism of Action: S1P₁ Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist of the S1P₁ receptor.[2][4][5]

This compound binds to the S1P₁ receptor, mimicking the action of its endogenous ligand, sphingosine-1-phosphate (S1P). This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Upon activation by this compound, the S1P₁ receptor couples to Gi/o proteins. This coupling initiates a cascade of downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of PI3K/Akt Pathway: The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is crucial for cell survival and proliferation.

-

Activation of MAPK/ERK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK signaling cascade, which is involved in regulating a variety of cellular processes, including proliferation, differentiation, and survival.

-

Receptor Internalization and Polyubiquitination: A key aspect of this compound's action is the induction of S1P₁ receptor internalization and polyubiquitination.[1][4][5] This process leads to the degradation of the receptor, effectively rendering the cell temporarily unresponsive to the S1P gradient.

Figure 1: S1P₁ Signaling Pathway Activated by this compound.

Physiological Effects: Lymphocyte Trafficking

The most significant physiological consequence of S1P₁ receptor agonism by this compound is the modulation of lymphocyte trafficking.

Lymphocytes continuously circulate between the blood, tissues, and secondary lymphoid organs (lymph nodes, spleen). Their egress from lymphoid organs is dependent on a gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P₁ receptors, which guide them out of the lymphoid organs towards the higher S1P concentration in circulation.

This compound, by inducing the internalization and degradation of S1P₁ receptors on lymphocytes, renders them insensitive to the S1P gradient.[1][5] As a result, lymphocytes are retained within the secondary lymphoid organs, leading to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][5]

Figure 2: Effect of this compound on Lymphocyte Trafficking.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Description | Reference |

| EC₅₀ | 9 pM | Potency as an S1P₁ receptor agonist. | [1][2][6] |

Table 2: In Vivo Activity

| Parameter | Value | Species | Description | Reference |

| EC₅₀ | 0.03 mg/kg | Mouse | Dose causing rapid lymphopenia. | [1][5][6] |

Table 3: Receptor Selectivity

| Receptor | Activity | Description | Reference |

| S1P₁ | Potent Agonist | Primary target. | [1][4][5] |

| S1P₂ - S1P₄ | Little Activity | Demonstrates high selectivity. | [1][6] |

| S1P₅ | Moderate Affinity | Minor off-target activity. | [1][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, detailed protocols for this compound are proprietary, the following outlines general methodologies commonly used in the characterization of S1P receptor agonists.

This assay measures the activation of G proteins upon ligand binding to a GPCR.

-

Cell Line: Use a cell line stably expressing the human S1P₁ receptor (e.g., CHO or HEK293 cells).

-

Membrane Preparation: Isolate cell membranes containing the receptor.

-

Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Separation: Separate bound from free [³⁵S]GTPγS using filtration.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the data and determine the EC₅₀ value.

Figure 3: Workflow for a GTPγS Binding Assay.

This assay assesses the effect of the compound on circulating lymphocyte counts in an animal model.

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Compound Administration: Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection).

-

Blood Sampling: Collect peripheral blood samples at different time points post-administration.

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.

-

Data Analysis: Plot the lymphocyte count as a function of dose and time to determine the EC₅₀ for lymphopenia.

Therapeutic Implications and Future Directions

The ability of this compound to sequester lymphocytes in lymphoid organs has significant therapeutic potential.

-

Autoimmune Diseases: By preventing the migration of autoreactive lymphocytes to sites of inflammation, S1P₁ agonists can be effective in treating conditions like multiple sclerosis and inflammatory bowel disease.

-

Oncology: In the context of oncolytic virus therapy, such as with RP1 (vusolimogene oderparepvec), modulating the immune environment within the tumor is critical.[8] While seemingly counterintuitive to sequester lymphocytes, the broader immunomodulatory effects can be complex and context-dependent, potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[10][11]

Future research will likely focus on further elucidating the differential effects of short-acting versus long-acting S1P₁ agonists, their impact on different lymphocyte subsets, and their potential in combination therapies for a wider range of diseases.

Conclusion

This compound is a highly potent and selective S1P₁ receptor agonist. Its mechanism of action is well-defined, involving the activation of S1P₁ signaling pathways, subsequent receptor internalization, and the consequent sequestration of lymphocytes within secondary lymphoid organs. This leads to a profound but reversible lymphopenia. The quantitative data underscores its high potency and selectivity, making it a valuable tool for research and a promising candidate for therapeutic development in immunology and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medkoo.com [medkoo.com]

- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. RP-001 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Replimune Announces Biologics License Application Acceptance and Priority Review for RP1 for the Treatment of Advanced Melanoma | Replimune Group Inc. [ir.replimune.com]

- 9. RP-001 | Oncology | Drug Developments | Pipeline Prospector [pharmacompass.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. cancernetwork.com [cancernetwork.com]

RP-001 Hydrochloride: A Deep Dive into S1P1 Receptor Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

RP-001 hydrochloride has emerged as a significant pharmacological tool in the study of Sphingosine-1-Phosphate (S1P) receptor signaling. This potent and selective agonist of the S1P1 receptor offers researchers a means to dissect the intricate roles of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity and potency of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Data Summary: Potency and Selectivity Profile

This compound is distinguished by its exceptional potency at the S1P1 receptor, with a reported half-maximal effective concentration (EC50) in the picomolar range. Its selectivity profile reveals a strong preference for S1P1 over other S1P receptor subtypes, making it a valuable tool for targeted research.

| Receptor Subtype | Potency (EC50) | Selectivity vs. S1P1 |

| S1P1 | 9 pM[1][2] | - |

| S1P2 | >10,000 nM | >1,111,111-fold |

| S1P3 | >10,000 nM | >1,111,111-fold |

| S1P4 | >10,000 nM | >1,111,111-fold |

| S1P5 | 790 nM | ~87,778-fold |

This data is compiled from publicly available information and may vary based on specific experimental conditions.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, S1P1 signaling can activate downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell survival, proliferation, and migration. Another key event following agonist binding is the recruitment of β-arrestin, which mediates receptor internalization and desensitization, and can also initiate G protein-independent signaling.

Caption: S1P1 Receptor Signaling Cascade.

Experimental Protocols

The determination of potency and selectivity of S1P1 receptor agonists like this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

S1P Receptor Functional Assay (GTPγS Binding Assay)

This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes prepared from cell lines overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

This compound.

-

GTPγS (unlabeled).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.

-

Scintillation cocktail.

-

Glass fiber filter mats.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of cell membranes (5-20 µg of protein per well).

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Add 50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS and 10 µM GDP.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

-

U2OS or CHO-K1 cells stably co-expressing a tagged human S1P1 receptor (e.g., with a ProLink tag) and a β-arrestin-enzyme acceptor (EA) fusion protein.

-

This compound.

-

Assay medium (e.g., Opti-MEM).

-

Substrate for the enzyme complementation system (e.g., Galacton Star).

-

Lysis/detection buffer.

Procedure:

-

Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate the plate at 37°C in a CO₂ incubator for 90 minutes.

-

Add the lysis/detection buffer containing the enzyme substrate to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Data are analyzed using a sigmoidal dose-response curve to determine EC50 values.

Experimental Workflow Visualization

The process of characterizing a novel S1P1 receptor agonist involves a logical progression of experiments, from initial screening to detailed pharmacological profiling.

Caption: Agonist Characterization Workflow.

References

An In-depth Technical Guide to RP-001 Hydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and selectivity for S1P1 make it a valuable research tool for investigating the physiological and pathological roles of this receptor, particularly in the context of lymphocyte trafficking and endothelial barrier function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a schematic of its signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride. Its structure is characterized by a central indane scaffold linked to a substituted 1,2,4-oxadiazole and a propanoic acid side chain.

| Property | Value | Reference |

| IUPAC Name | 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | [1] |

| Molecular Formula | C24H25ClN4O4 | [1] |

| Molecular Weight | 468.93 g/mol | [1] |

| CAS Number | 1781880-34-9 | |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | |

| SMILES | CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte egress from secondary lymphoid organs.[3] Upon binding, this compound activates the S1P1 receptor, leading to its internalization and subsequent degradation. This functional antagonism effectively blocks the natural ligand, sphingosine-1-phosphate (S1P), from binding and signaling, thereby preventing the egress of lymphocytes from lymph nodes and resulting in a transient and reversible lymphopenia.[3]

| Parameter | Value | Species/Cell Line | Reference |

| EC50 for S1P1 Agonism | 9 pM | Not specified | |

| EC50 for Lymphopenia (in vivo) | 0.03 mg/kg | Mice | [4] |

S1P1 Signaling Pathway

Activation of the S1P1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Furthermore, it can activate downstream pathways involving PI3K/Akt and Rac, which are critical for cell survival, migration, and cytoskeletal rearrangement.[5]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

S1P1 Receptor Internalization Assay

This assay measures the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelial Cells Are Central Orchestrators of Cytokine Amplification during Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S1PR1-mediated IFNAR1 degradation modulates plasmacytoid dendritic cell interferon-α autoamplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of RP-001 Hydrochloride: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. This compound has demonstrated picomolar potency and elicits characteristic S1P₁-mediated effects, including receptor internalization, polyubiquitination, and transient lymphopenia in vivo. This document details the experimental methodologies employed for its initial characterization and presents the quantitative data in a structured format. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate receptor 1 (S1P₁) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and immune responses. Its modulation has emerged as a key therapeutic strategy for autoimmune diseases, most notably multiple sclerosis. The discovery of selective S1P₁ agonists has been a significant focus of pharmaceutical research. This compound was identified as a potent, selective, and short-acting S1P₁ agonist. This guide summarizes the foundational studies that elucidated its primary pharmacological properties.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of the compound N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine.[1]

| Property | Value |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |

| Molecular Formula | C₂₄H₂₄N₄O₄·HCl |

| Molecular Weight | 468.93 g/mol |

| CAS Number | 1781880-34-9 |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

In Vitro Characterization

The initial in vitro characterization of this compound focused on its potency and selectivity as an S1P₁ agonist and its ability to induce downstream cellular events characteristic of S1P₁ activation.

S1P₁ Receptor Agonist Potency

The agonist potency of this compound at the human S1P₁ receptor was determined using a Tango™ β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and internalization.

| Assay | Parameter | Value |

| S1P₁ Tango™ Assay | EC₅₀ | 9 pM[2][3] |

S1P Receptor Selectivity

The selectivity of this compound was assessed against other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅). The compound exhibited high selectivity for S1P₁, with little to no activity at S1P₂, S1P₃, and S1P₄, and only moderate affinity for S1P₅.[2][3]

S1P₁ Receptor Internalization and Polyubiquitination

Agonist binding to S1P₁ is known to induce receptor internalization and subsequent polyubiquitination, targeting the receptor for degradation. The ability of this compound to induce these effects was confirmed in vitro.[2][3]

In Vivo Characterization

The primary in vivo effect of S1P₁ receptor agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a transient reduction in circulating lymphocytes (lymphopenia). This was evaluated in mice.

Dose-Dependent Lymphopenia

This compound was administered to mice, and the levels of circulating CD4⁺ T cells were monitored. The compound induced a dose-dependent reduction in peripheral blood lymphocytes.

| In Vivo Assay (Mice) | Parameter | Value |

| Lymphopenia | EC₅₀ | 0.03 mg/kg[2][3] |

The induced lymphopenia was observed to be acute, with a rapid recovery to baseline levels, highlighting the short-acting nature of the compound.[2][3]

Experimental Protocols

S1P₁ Receptor Tango™ Assay

This assay quantifies the recruitment of β-arrestin to the S1P₁ receptor upon agonist binding.

Methodology:

-

Cell Line: HTLA cells (a HEK293 cell line derivative) stably co-expressing the human S1P₁ receptor fused to a TEV protease cleavage site and a C-terminal tTA transcription factor, and a β-arrestin-TEV protease fusion protein.

-

Assay Principle: Upon agonist binding to the S1P₁ receptor, the β-arrestin-TEV protease is recruited. The TEV protease cleaves the tTA transcription factor from the receptor. The released tTA translocates to the nucleus and activates the expression of a luciferase reporter gene.

-

Procedure:

-

Cells are plated in 384-well plates.

-

A serial dilution of this compound is added to the cells.

-

The plates are incubated to allow for receptor activation and subsequent reporter gene expression.

-

A luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence data is normalized and plotted against the compound concentration to determine the EC₅₀ value using a four-parameter logistic fit.

In Vivo Lymphopenia Assay in Mice

This protocol details the procedure for assessing the effect of this compound on circulating lymphocyte counts in mice.

Methodology:

-

Animals: C57BL/6 mice.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS with a small percentage of DMSO and Tween 80) and administered via an appropriate route (e.g., intraperitoneal or oral).

-

Blood Sampling: At various time points post-administration, blood samples are collected from the mice (e.g., via tail vein or retro-orbital bleed).

-

Flow Cytometry:

-

Red blood cells in the collected samples are lysed.

-

The remaining cells are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD4, CD8, B220).

-

The stained cells are analyzed by flow cytometry to quantify the number of circulating lymphocytes.

-

-

Data Analysis: The percentage of lymphocytes relative to the total white blood cell count or the absolute lymphocyte count is determined for each treatment group and compared to a vehicle-treated control group. The EC₅₀ for lymphopenia is calculated by plotting the percentage reduction in lymphocytes against the dose of this compound.

S1P₁ Receptor Polyubiquitination Assay

This protocol outlines the method to detect the polyubiquitination of the S1P₁ receptor following agonist treatment.

Methodology:

-

Cell Culture and Treatment: A cell line endogenously or exogenously expressing S1P₁ (e.g., HEK293 cells transfected with S1P₁-GFP) is used. The cells are treated with this compound for a specified time. To prevent proteasomal degradation of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against S1P₁ (or the GFP tag) to specifically pull down the S1P₁ receptor and any associated proteins.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that recognizes ubiquitin. A high molecular weight smear indicates polyubiquitination of the S1P₁ receptor. The membrane can also be probed with an S1P₁ antibody to confirm the presence of the receptor.

Visualizations

S1P₁ Signaling Pathway

Caption: S1P₁ receptor signaling cascade initiated by RP-001.

Experimental Workflow for In Vivo Lymphopenia Assay

References

RP-001 Hydrochloride: A Technical Guide to a Highly Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1). Its picomolar efficacy and significant selectivity over other S1P receptor subtypes make it a valuable pharmacological tool for investigating S1P1-mediated signaling pathways and a potential therapeutic candidate for autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization.

Introduction to this compound and S1P1 Signaling

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation, by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] The S1P1 receptor is crucial in the regulation of the immune system, particularly in controlling the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.

Activation of S1P1 on lymphocytes by S1P present in high concentrations in the blood and lymph promotes their egress from lymphoid tissues. Consequently, agonists of the S1P1 receptor can induce the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient and causing their sequestration within the lymph nodes.[2] This mechanism leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts, known as lymphopenia, which is a key therapeutic strategy in the management of autoimmune diseases such as multiple sclerosis.

This compound has emerged as a picomolar short-acting and selective S1P1 agonist. Its high affinity and selectivity for S1P1 minimize off-target effects that may be associated with less selective S1P receptor modulators, which can interact with S1P2, S1P3, S1P4, and S1P5, receptors involved in various other physiological processes.

Pharmacological Profile of this compound

This compound is characterized by its potent agonistic activity at the S1P1 receptor. While precise binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for all S1P receptor subtypes are not widely published, available data and qualitative descriptions consistently highlight its remarkable selectivity.

Table 1: Pharmacological Data for this compound

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | S1P1 | 9 pM | |

| S1P2 | Little to no activity | ||

| S1P3 | Little to no activity | ||

| S1P4 | Little to no activity | ||

| S1P5 | Moderate affinity | ||

| In Vivo EC50 | Lymphopenia Induction | 0.03 mg/kg |

Mechanism of Action

Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the inhibitory G protein, Gαi.

Activation of Gαi leads to the dissociation of its α and βγ subunits, which in turn modulate the activity of several downstream effector molecules. These include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Extracellular signal-regulated kinase (ERK) pathway, and the small GTPase Rac. These signaling cascades ultimately converge to induce the internalization and polyubiquitination of the S1P1 receptor. This process removes the receptor from the cell surface, preventing lymphocytes from detecting the S1P gradient and consequently inhibiting their egress from secondary lymphoid organs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Functional Assay: GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).

-

Cell membranes (typically 5-20 µg of protein per well).

-

Varying concentrations of this compound or vehicle control.

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Efficacy: Lymphopenia Induction in Mice

This protocol describes the induction and measurement of lymphopenia in mice following the administration of this compound.

Methodology:

-

Animals and Housing:

-

Use adult mice (e.g., C57BL/6, 8-12 weeks old).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment.

-

-

Dosing:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO, if necessary).

-

Administer the compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

-

-

Blood Sampling:

-

Collect a baseline blood sample (T=0) from each mouse via the tail vein into EDTA-coated microcentrifuge tubes.

-

Collect subsequent blood samples at predetermined time points after dosing (e.g., 4, 8, 24, 48, and 72 hours).

-

-

Flow Cytometry Analysis:

-

Lyse red blood cells from the whole blood samples using a lysis buffer.

-

Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently-labeled antibodies to identify lymphocyte subpopulations (e.g., anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, and anti-B220 for B cells).

-

Acquire the stained samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Quantify the percentage of CD4+, CD8+, and B220+ cells within the lymphocyte gate.

-

Calculate the absolute number of each lymphocyte subpopulation per microliter of blood using counting beads or a hematology analyzer.

-

Plot the absolute lymphocyte counts over time for each treatment group to assess the dose-dependent effects of this compound on lymphopenia.

-

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of the S1P1 receptor in health and disease. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the molecular mechanisms of lymphocyte trafficking and for exploring the therapeutic potential of S1P1 agonism in autoimmune and inflammatory disorders. The detailed protocols provided in this guide offer a robust framework for the pharmacological characterization of this compound and other selective S1P1 receptor agonists.

References

- 1. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of RP-001 Hydrochloride on Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-001 hydrochloride is a potent and selective picomolar short-acting agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] S1P1 is a G protein-coupled receptor that plays a critical role in the regulation of lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[6] Modulation of the S1P1 receptor is a clinically validated therapeutic strategy for autoimmune diseases, such as multiple sclerosis. This technical guide provides an in-depth overview of the in vivo effects of this compound on lymphocyte trafficking, summarizing key quantitative data and detailing experimental methodologies.

Core Mechanism of Action

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and polyubiquitination of S1P1 on lymphocytes.[1][2][7] This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes.[6] The sequestration of lymphocytes within the lymph nodes leads to a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1][7]

Signaling Pathway of this compound

Caption: Mechanism of this compound action on S1P1 receptors.

Quantitative In Vivo Efficacy

In vivo studies in mice have demonstrated that this compound induces a rapid and dose-dependent lymphopenia. The key quantitative measure of its potency is the half-maximal effective concentration (EC50) for inducing a reduction in peripheral blood lymphocytes.

| Parameter | Value | Species | Cell Type | Reference |

| EC50 for Lymphopenia | 0.03 mg/kg | Mouse | Lymphocytes | [7] |

| EC50 for S1P1 Agonism | 9 pM | In vitro | - | [1][2][5] |

In Vivo Experimental Protocols

The following sections detail the methodologies employed in preclinical studies to evaluate the effects of this compound on lymphocyte trafficking. These protocols are based on the study by Cahalan et al. (2011) which utilized S1P1-eGFP knock-in mice to visualize receptor dynamics.[2]

Animal Models

-

S1P1-eGFP Knock-in Mice: These mice express an enhanced green fluorescent protein (eGFP) tag on the S1P1 receptor, allowing for direct visualization and quantification of receptor expression and localization in vivo.[2]

-

Wild-Type Mice: C57BL/6 mice are commonly used as a control strain for comparison.

Drug Administration

-

Formulation: this compound is typically dissolved in a vehicle suitable for injection, such as saline or a solution containing a solubilizing agent like DMSO, which is then diluted.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for administering this compound in mice.

-

Dosing: Doses are administered based on the body weight of the animal, with dose-response studies typically ranging from 0.01 mg/kg to 1 mg/kg to determine the EC50.

Measurement of Lymphocyte Trafficking

The primary method for assessing the in vivo effect of this compound on lymphocyte trafficking is through the quantification of peripheral blood lymphocyte counts.

-

Blood Collection: Blood samples are collected from mice at various time points after drug administration (e.g., 0, 2, 4, 8, and 24 hours). Collection is typically performed via retro-orbital bleeding or tail vein sampling.

-

Cell Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by manual counting with a hemocytometer.

-

Flow Cytometry: For more detailed analysis, flow cytometry is used to quantify specific lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells) in the blood and lymphoid tissues (lymph nodes, spleen). This technique utilizes fluorescently labeled antibodies that bind to specific cell surface markers. In S1P1-eGFP mice, the eGFP signal can also be directly measured to assess receptor levels.[2]

Experimental Workflow

Caption: A typical experimental workflow for assessing lymphocyte trafficking.

Summary and Conclusion

This compound is a powerful tool for studying lymphocyte trafficking due to its potent and selective agonism of the S1P1 receptor. In vivo, it effectively sequesters lymphocytes in secondary lymphoid organs, leading to a profound but reversible lymphopenia. The experimental protocols outlined in this guide, particularly those leveraging S1P1-eGFP reporter mice, provide a robust framework for researchers and drug developers to investigate the in vivo pharmacology of S1P1 receptor modulators. These methods are crucial for understanding the therapeutic potential of such compounds in the treatment of autoimmune and inflammatory diseases.

References

- 1. Actions of a picomolar short-acting S1P₁ agonist in S1P₁-eGFP knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo [jci.org]

- 4. escholarship.org [escholarship.org]

- 5. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Agonist's Action: A Technical Guide to RP-001 Hydrochloride-Induced S1P1 Internalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in inducing the internalization of its target receptor. Understanding this mechanism is critical for the development of novel therapeutics targeting the S1P1 signaling pathway, which is implicated in a range of immunological, inflammatory, and neurological disorders.

Core Concepts: S1P1 and Receptor Internalization

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in lymphocyte trafficking, endothelial barrier function, and cellular proliferation. The binding of an agonist, such as the endogenous ligand sphingosine-1-phosphate (S1P) or a synthetic compound like this compound, triggers a conformational change in the receptor. This initiates a cascade of intracellular signaling events and ultimately leads to the internalization of the receptor from the cell surface into intracellular compartments. This process of internalization is a key mechanism for regulating the cellular response to S1P signaling, as it desensitizes the cell to further stimulation.

Quantitative Profile of this compound

This compound is distinguished by its high potency and selectivity for the S1P1 receptor. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor | Assay Type |

| EC50 | 9 pM | Human S1P1 | Agonist Activity |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Species | Effect |

| EC50 | 0.03 mg/kg | Mouse | Induction of Lymphopenia |

The Molecular Mechanism: S1P1 Internalization Signaling Pathway

Upon binding of this compound, S1P1 initiates a well-orchestrated signaling cascade that culminates in its internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, leading to clathrin-mediated endocytosis. Furthermore, internalized S1P1 receptors can be targeted for degradation through polyubiquitination.

The Mechanism of RP-001 Hydrochloride-Induced S1P1 Polyubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, induces the polyubiquitination of its target receptor. Understanding this process is crucial for the development of novel therapeutics targeting the S1P1 signaling pathway, which plays a pivotal role in immune cell trafficking and has implications for autoimmune diseases.

Introduction to this compound and S1P1

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that is essential for the egress of lymphocytes from lymphoid organs.[1][2] Modulation of S1P1 function is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[3] this compound is a picomolar short-acting and selective S1P1 agonist.[4][5][6] Its engagement with S1P1 leads to receptor internalization and subsequent polyubiquitination, marking the receptor for degradation.[4][5][7] This functional antagonism ultimately results in the sequestration of lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for the S1P1 receptor.

Table 1: Potency of this compound

| Parameter | Value | Reference(s) |

| EC50 for S1P1 | 9 pM | [4][5][6] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity/Affinity | Reference(s) |

| S1P1 | Potent Agonist | [4][5][7] |

| S1P2 - S1P4 | Little to no activity | [4][5][7] |

| S1P5 | Moderate affinity | [4] |

Signaling Pathway of this compound-Induced S1P1 Polyubiquitination

The polyubiquitination of S1P1 induced by this compound is a multi-step process involving receptor activation, internalization, and subsequent recognition by the ubiquitin-proteasome system. While the precise E3 ubiquitin ligase responsible for this process with RP-001 has not been definitively identified in the provided literature, evidence strongly points to the involvement of WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), which is known to mediate the degradation of S1P1 upon activation by other agonists like FTY720.[8]

The proposed signaling cascade is as follows:

-

Agonist Binding: this compound binds to and activates the S1P1 receptor on the cell surface.

-

Receptor Internalization: Upon activation, the S1P1 receptor is internalized from the plasma membrane into endosomes.

-

E3 Ligase Recognition: The internalized receptor is recognized by the E3 ubiquitin ligase, likely WWP2.

-

Polyubiquitination: The E3 ligase catalyzes the covalent attachment of a polyubiquitin chain to lysine residues on the S1P1 receptor.

-

Proteasomal Degradation: The polyubiquitinated S1P1 receptor is then targeted to the proteasome for degradation.

Caption: Proposed signaling pathway for this compound-induced S1P1 polyubiquitination and degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the polyubiquitination of S1P1 induced by this compound.

In Vitro Ubiquitination Assay for S1P1

This assay directly assesses the ubiquitination of the S1P1 receptor in a cell-free system.

Materials:

-

Recombinant human S1P1 receptor (intracellular domains or full-length protein)

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)

-

Recombinant human WWP2 (E3 ubiquitin ligase)

-

Recombinant human ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-S1P1, anti-ubiquitin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

-

5 µL of 10x ubiquitination buffer

-

1 µL of 100 mM ATP

-

Recombinant E1 enzyme (e.g., 100 nM final concentration)

-

Recombinant E2 enzyme (e.g., 500 nM final concentration)

-

Recombinant ubiquitin (e.g., 5-10 µg)

-

Recombinant S1P1 protein (substrate, e.g., 1-2 µg)

-

Recombinant WWP2 (e.g., 200-500 ng)

-

This compound (desired final concentration) or vehicle control (e.g., DMSO)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against S1P1 or ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for S1P1 indicates polyubiquitination.

Caption: Experimental workflow for the in vitro S1P1 ubiquitination assay.

Immunoprecipitation and Western Blotting for In Vivo S1P1 Polyubiquitination

This protocol is designed to detect the polyubiquitination of S1P1 in a cellular context following treatment with this compound.

Materials:

-

Cell line expressing S1P1 (e.g., HEK293T, CHO, or endothelial cells)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

-

Anti-S1P1 antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Anti-ubiquitin antibody for Western blotting

-

SDS-PAGE and Western blotting reagents as described in Protocol 4.1.

Protocol:

-

Culture S1P1-expressing cells to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration and for various time points. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with an anti-S1P1 antibody overnight at 4°C with gentle rotation to form immune complexes.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Perform SDS-PAGE and Western blotting as described in Protocol 4.1.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated S1P1.

Caption: Workflow for immunoprecipitation and Western blotting to detect in vivo S1P1 polyubiquitination.

Conclusion

This compound is a highly potent and selective S1P1 agonist that effectively induces the internalization and subsequent polyubiquitination of its receptor. This process, likely mediated by the E3 ubiquitin ligase WWP2, leads to the proteasomal degradation of S1P1 and is the molecular basis for its therapeutic potential in autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of S1P1 regulation and to facilitate the development of next-generation S1P1-targeting therapeutics.

References

- 1. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-techne.com [bio-techne.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 8. content-assets.jci.org [content-assets.jci.org]

Foundational Pharmacodynamics of RP-001 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacodynamics of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of S1P1 receptor modulation.

Core Pharmacodynamic Profile

This compound is characterized as a picomolar, short-acting, and selective agonist of the S1P1 receptor, also known as endothelial differentiation gene-1 (EDG1).[1] Its high potency is demonstrated by a half-maximal effective concentration (EC50) of 9 pM.[1][2][3][4] The compound exhibits selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4), with only moderate affinity for S1P5.[1]

The primary mechanism of action of this compound involves the activation of the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the internalization and polyubiquitination of the S1P1 receptor.[1][3][4] A key physiological consequence of S1P1 agonism is the dose-dependent induction of lymphopenia, characterized by a reduction in circulating CD4+ T cells.[1] This effect is acute, with a rapid recovery to baseline lymphocyte levels.[1] In murine models, this compound has been shown to cause rapid, dose-dependent lymphopenia with an EC50 of 0.03 mg/kg.[1][4]

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Reference |

| EC50 (S1P1 Agonism) | 9 pM | In vitro | [1][2][3][4] |

| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse (in vivo) | [1][4] |

| Receptor Selectivity | Selective for S1P1 over S1P2, S1P3, S1P4 | In vitro | [1][3] |

| Affinity for S1P5 | Moderate | In vitro | [1] |

Signaling Pathway and Mechanism of Action

The binding of this compound to the S1P1 receptor initiates a canonical GPCR signaling cascade. This process is crucial for understanding the compound's cellular and physiological effects.

Figure 1: Signaling pathway of this compound upon binding to the S1P1 receptor.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of S1P1 receptor agonists like this compound.

S1P1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the S1P1 receptor.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for RP-001 Hydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Activation of the S1P1 receptor plays a crucial role in lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes. This mechanism makes S1P1 agonists like this compound promising candidates for the treatment of autoimmune diseases. These application notes provide a detailed protocol for in vivo studies in mice to evaluate the pharmacological effects of this compound, with a primary focus on its ability to induce lymphopenia.

Mechanism of Action: S1P1 Signaling Pathway

This compound acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the internalization and polyubiquitination of the S1P1 receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in a transient and dose-dependent reduction in peripheral blood lymphocyte counts.

Caption: S1P1 Signaling Pathway Activation by this compound.

Quantitative Data Summary

The primary pharmacological effect of this compound in mice is a dose-dependent reduction in circulating lymphocytes.

| Parameter | Value | Species | Administration Route | Reference |

| EC50 for Lymphopenia | 0.03 mg/kg | Mouse | Intraperitoneal | [1] |

| Tested Dose for Lymphopenia | 0.3 mg/kg | Mouse | Intraperitoneal | |

| Time to Maximal Lymphopenia | ~2 hours | Mouse | Intraperitoneal | |

| Duration of Lymphopenia | Reversible, returning to baseline by 8 hours | Mouse | Intraperitoneal | |

| In Vitro S1P1 EC50 | 9 pM | N/A | N/A |

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile Saline (0.9% NaCl)

-

Sterile Polyethylene glycol 400 (PEG400)

-

C57BL/6 mice (or other appropriate strain), 8-12 weeks old

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Flow cytometer

-

Antibodies for lymphocyte immunophenotyping (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

Experimental Workflow

Caption: In Vivo Mouse Study Workflow for this compound.

Preparation of this compound Dosing Solution

Note: Due to the hydrophobic nature of many small molecule inhibitors, a co-solvent vehicle is often necessary for in vivo administration. The following is a recommended starting formulation. It is crucial to perform a small-scale solubility test before preparing the full volume.

-

Stock Solution Preparation:

-

Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Vehicle Preparation:

-

Prepare a sterile vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile saline.

-

To prepare 10 mL of vehicle:

-

1 mL DMSO

-

4 mL PEG400

-

5 mL Sterile Saline

-

-

-

Final Dosing Solution Preparation:

-

Warm the vehicle solution to room temperature.

-

Vortex the this compound stock solution.

-

Dilute the stock solution with the prepared vehicle to the final desired concentration (e.g., 0.03 mg/mL for a 0.3 mg/kg dose in a 20g mouse with a 200 µL injection volume).

-

Vortex the final dosing solution thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.

-

In Vivo Administration Protocol

-

Animal Handling and Dosing:

-

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse on the day of the experiment to calculate the precise injection volume.

-

Administer this compound or vehicle control via intraperitoneal (IP) injection. The recommended maximum IP injection volume for a mouse is 10 mL/kg.

-

Gently restrain the mouse and inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Blood Collection and Lymphocyte Analysis

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 2, 4, 8, and 24 hours post-dose).

-

The saphenous vein or tail vein are suitable for serial blood sampling. A terminal cardiac puncture can be performed at the final time point.

-

Collect approximately 50-100 µL of whole blood into EDTA-coated microtubes to prevent coagulation.

-

-

Flow Cytometry for Lymphocyte Counting:

-

Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

-

Cell Staining:

-

Wash the remaining white blood cells with FACS buffer.

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies against lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Resuspend the stained cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, and then identify T cell (CD3+, CD4+, CD8+) and B cell (B220+) subsets.

-

Calculate the absolute number of each lymphocyte population per microliter of blood.

-

-

Safety and Toxicology Considerations

While specific toxicology studies for this compound are not publicly available, researchers should be aware of potential class-effects of S1P1 agonists. Monitoring for any signs of adverse effects such as changes in breathing, mobility, or general behavior is recommended. The use of a vehicle control group is essential to distinguish any effects of the vehicle from those of the compound.

Conclusion

This document provides a comprehensive protocol for the in vivo evaluation of this compound in mice. Adherence to these detailed methodologies will enable researchers to accurately assess the pharmacodynamic effect of this potent S1P1 agonist, particularly its impact on peripheral lymphocyte counts. Careful planning and execution of these studies are critical for advancing our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for RP-001 Hydrochloride in Multiple Sclerosis Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RP-001 hydrochloride is a highly potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a picomolar EC50 of 9 pM.[1] S1P1 receptor modulators are a class of therapeutic agents that have shown significant efficacy in the treatment of relapsing-remitting multiple sclerosis (MS). The primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage to the myelin sheath. Emerging evidence also suggests direct effects of S1P1 receptor modulators on resident CNS cells, including astrocytes and microglia, which may contribute to their neuroprotective effects.[2][3]

These application notes provide a comprehensive overview of the potential uses of this compound in MS research, including detailed protocols for in vivo and in vitro studies.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [4] |

| Molecular Formula | C24H25ClN4O4 | [4] |

| Molecular Weight | 468.9 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | Information derived from general knowledge of similar compounds |

| Storage | Store at -20°C. Protect from light. | Information derived from general knowledge of similar compounds |

Mechanism of Action

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and polyubiquitination of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes.[1][3] This leads to a profound but reversible reduction in circulating lymphocytes, a key therapeutic effect in MS.

Figure 1: Simplified S1P1 signaling pathway activated by this compound.

In Vivo Application: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for human MS. The following protocol describes the induction of EAE in C57BL/6 mice and a suggested therapeutic treatment regimen with this compound.

EAE Induction Protocol

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion:

-

Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

-

Prepare an emulsion by mixing the MOG35-55 solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra. Emulsify by sonication or using two syringes connected by a Luer lock until a thick, stable emulsion is formed.

-

-

Immunization (Day 0):

-

Anesthetize mice with isoflurane.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (50 µL per site).

-

-

Pertussis Toxin Administration:

-

On day 0 and day 2 post-immunization, administer 200 ng of Pertussis Toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the disease severity using the following scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

Therapeutic Treatment with this compound

Given the picomolar potency of this compound and its in vivo EC50 of 0.03 mg/kg for lymphopenia in mice, a therapeutic dose range for EAE is likely to be in the low microgram per kilogram range.[1] Studies with other highly potent, selective S1P1 agonists have shown efficacy in EAE models at doses ranging from 0.1 to 1 mg/kg/day when administered orally.

Suggested Starting Dose: 0.1 mg/kg, administered orally once daily.

-

Drug Preparation:

-

Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

-

Prepare fresh solutions daily.

-

-

Treatment Regimen:

-

Initiate treatment upon the onset of clinical signs (typically around day 10-12 post-immunization).

-

Administer this compound or vehicle control daily by oral gavage.

-

Continue treatment for the duration of the experiment (e.g., 21-28 days).

-

-

Endpoint Analysis:

-

Daily clinical scores.

-

Body weight measurements.

-

At the end of the study, collect blood for lymphocyte counting (flow cytometry).

-

Perfuse mice and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes, CD3 for T cells).

-

Figure 2: Experimental workflow for in vivo EAE studies with this compound.

In Vitro Applications

Lymphocyte Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration of lymphocytes towards an S1P gradient.

Materials:

-

Primary lymphocytes (e.g., isolated from mouse spleen or human peripheral blood).

-

Transwell inserts (5 µm pore size).

-

RPMI 1640 medium with 0.5% BSA.

-

Sphingosine-1-phosphate (S1P).

-

This compound.

Protocol:

-

Isolate lymphocytes and resuspend in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 pM to 10 nM) or vehicle for 30 minutes at 37°C.

-

Add 600 µL of RPMI 1640 with 0.5% BSA containing 100 nM S1P to the lower chamber of the Transwell plate.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a hemocytometer or flow cytometry.

-

Calculate the percentage of migration inhibition compared to the vehicle control.

Microglia Activation Assay

This assay evaluates the effect of this compound on the inflammatory response of microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2).

-

DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6).

Protocol:

-

Plate microglia in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS for 24 hours.

-

Collect the cell culture supernatant for analysis.

-

Measure the levels of nitric oxide (NO) using the Griess assay.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Cell lysates can be used to analyze the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot or qPCR.

Astrocyte Reactivity Assay

This assay assesses the impact of this compound on astrocyte activation.

Materials:

-

Primary astrocytes or an astrocytic cell line (e.g., U-87 MG).

-

DMEM with 10% FBS and 1% penicillin/streptomycin.

-

A pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IL-1β, or LPS).

-

This compound.

-

Antibodies for immunocytochemistry (e.g., anti-GFAP).

Protocol:

-

Culture astrocytes on coverslips in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle for 1 hour.

-

Stimulate the cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) for 24 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for the astrocyte activation marker, Glial Fibrillary Acidic Protein (GFAP).

-

Analyze the morphology and intensity of GFAP staining using fluorescence microscopy.

-

The supernatant can also be collected to measure the release of inflammatory mediators (e.g., chemokines like CCL2).

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For more detailed information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a powerful research tool for investigating the role of the S1P1 receptor in the pathophysiology of multiple sclerosis. Its high potency and selectivity make it an ideal candidate for both in vivo and in vitro studies aimed at understanding the mechanisms of lymphocyte trafficking and neuroinflammation in MS. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this promising compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. iris.uninettunouniversity.net [iris.uninettunouniversity.net]

- 3. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Inducing Lymphopenia in Mice using RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a rapid and reversible reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[3][4] This makes this compound a valuable tool for studying the roles of lymphocytes in various physiological and pathological processes, including autoimmune diseases and transplant rejection. These application notes provide a detailed protocol for inducing lymphopenia in mice using this compound, along with data presentation and visualization to guide experimental design.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Reference |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | |

| Molecular Weight | 468.93 g/mol | |

| Mechanism of Action | Potent and selective S1P1 receptor agonist | [1][2] |

| In Vivo Effect | Induces dose-dependent lymphopenia | |

| Effective Concentration (EC50) | 0.03 mg/kg in mice for lymphopenia | |

| Reported Effective Dose | 0.1 mg/kg in mice | [1] |

| Solubility | Soluble in DMSO |

Signaling Pathway of this compound

This compound, as an S1P1 agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P). Upon binding to the S1P1 receptor on lymphocytes, it triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism prevents the lymphocytes from sensing the S1P gradient that is necessary for their egress from lymph nodes and other secondary lymphoid tissues, resulting in their sequestration and a subsequent reduction in the number of circulating lymphocytes.

References

- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of a picomolar short-acting S1P₁ agonist in S1P₁-eGFP knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local inactivation of sphingosine 1-phosphate in lymph nodes induces lymphopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RP-001 Hydrochloride in Lymphocyte Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction